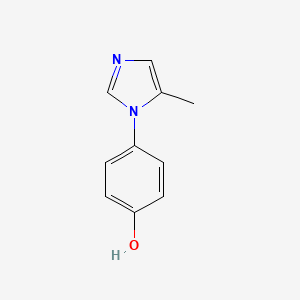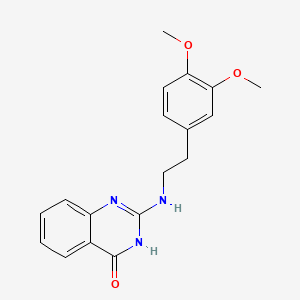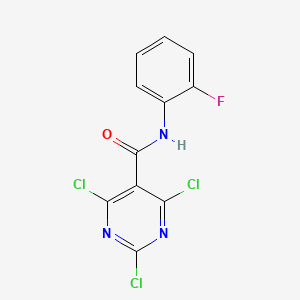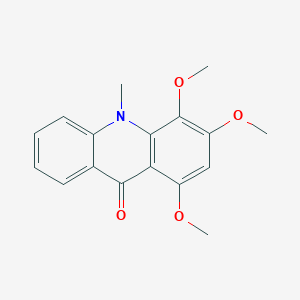
4-(5-Methyl-1H-imidazol-1-YL)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Methyl-1H-imidazol-1-YL)phenol is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond. The compound has a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1H-imidazol-1-YL)phenol typically involves the condensation of 1H-imidazole with 4-chloromethylphenol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is typically conducted at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and continuously removing the product. This approach can improve yield and reduce production costs.
化学反应分析
Types of Reactions
4-(5-Methyl-1H-imidazol-1-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
科学研究应用
4-(5-Methyl-1H-imidazol-1-YL)phenol has a wide range of scientific research applications:
Biology: The compound is used in biological assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 4-(5-Methyl-1H-imidazol-1-YL)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
相似化合物的比较
Similar Compounds
1-(4-Hydroxyphenyl)imidazole: This compound is structurally similar but lacks the methyl group on the imidazole ring.
4-(1H-Imidazol-1-yl)phenol: Another similar compound with a different substitution pattern on the imidazole ring.
Uniqueness
4-(5-Methyl-1H-imidazol-1-YL)phenol is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in specific applications.
属性
| 68337-62-2 | |
分子式 |
C10H10N2O |
分子量 |
174.20 g/mol |
IUPAC 名称 |
4-(5-methylimidazol-1-yl)phenol |
InChI |
InChI=1S/C10H10N2O/c1-8-6-11-7-12(8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 |
InChI 键 |
STZDOOANZJZCRW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=CN1C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/no-structure.png)

![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)

![5-Methoxy-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12928753.png)


